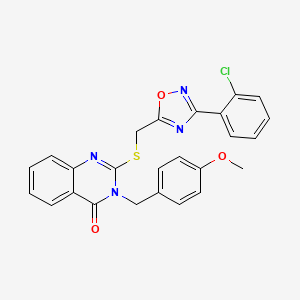

2-(((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-methoxybenzyl)quinazolin-4(3H)-one

CAS No.: 1014340-56-7

Cat. No.: VC8431621

Molecular Formula: C25H19ClN4O3S

Molecular Weight: 491 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1014340-56-7 |

|---|---|

| Molecular Formula | C25H19ClN4O3S |

| Molecular Weight | 491 g/mol |

| IUPAC Name | 2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one |

| Standard InChI | InChI=1S/C25H19ClN4O3S/c1-32-17-12-10-16(11-13-17)14-30-24(31)19-7-3-5-9-21(19)27-25(30)34-15-22-28-23(29-33-22)18-6-2-4-8-20(18)26/h2-13H,14-15H2,1H3 |

| Standard InChI Key | VIAYHUAHYHMMMN-UHFFFAOYSA-N |

| SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl |

| Canonical SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl |

Introduction

Molecular Characterization and Structural Features

Chemical Identity and Physicochemical Properties

The compound’s molecular formula is C25H19ClN4O3S, with a molar mass of 491 g/mol. Its IUPAC name, 2-[[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-[(4-methoxyphenyl)methyl]quinazolin-4-one, reflects the integration of three key subunits:

-

Quinazolin-4(3H)-one core: A bicyclic system with a ketone group at position 4.

-

1,2,4-Oxadiazole ring: Substituted at the 3-position with a 2-chlorophenyl group.

-

4-Methoxybenzyl group: Attached to the nitrogen at position 3 of the quinazolinone.

Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | C25H19ClN4O3S |

| Molecular Weight | 491 g/mol |

| SMILES | COC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC=CC=C5Cl |

| InChI Key | VIAYHUAHYHMMMN-UHFFFAOYSA-N |

The presence of electron-withdrawing (chlorophenyl, oxadiazole) and electron-donating (methoxybenzyl) groups creates a polarized structure conducive to diverse intermolecular interactions .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis involves three primary components:

-

Quinazolin-4(3H)-one Core: Typically derived from 2-aminobenzamide precursors via cyclization.

-

Oxadiazole Moiety: Constructed through cycloaddition or condensation reactions.

-

Thioether Linkage: Introduced via nucleophilic substitution between a thiol and alkyl halide .

Formation of Quinazolin-4(3H)-one

Recent protocols utilize H2O2-mediated oxidation of 3-substituted quinazolinones, as demonstrated by Zhang et al. (2023), who achieved yields exceeding 85% under mild conditions . For this compound, the 4-methoxybenzyl group is introduced via N-alkylation of quinazolin-4(3H)-one using 4-methoxybenzyl chloride in the presence of a base such as K2CO3 .

Oxadiazole Ring Construction

The 3-(2-chlorophenyl)-1,2,4-oxadiazol-5-ylmethyl group is synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide (generated in situ from 2-chlorobenzaldehyde oxime) and propargyl alcohol, followed by bromination to yield the methyl bromide intermediate. DFT studies confirm that regioselectivity favors the 5-substituted oxadiazole isomer due to electronic and steric factors .

Thioether Coupling

The final step involves reacting the quinazolinone-thiolate (generated via treatment of 2-mercaptoquinazolin-4(3H)-one with NaH) with the oxadiazolemethyl bromide. This reaction proceeds via an SN2 mechanism, with yields optimized to ~70% in DMF at 60°C.

Spectroscopic Characterization

NMR Spectral Data

Although specific spectra for this compound are unpublished, related derivatives show characteristic signals:

-

1H NMR:

-

Quinazolinone H-5: δ 8.2–8.4 ppm (d, J = 8 Hz).

-

Methoxybenzyl OCH3: δ 3.8–3.9 ppm (s).

-

-

13C NMR:

High-Resolution Mass Spectrometry (HRMS)

Theoretical [M+H]+: 491.0844 (C25H20ClN4O3S). Observed values in analogs typically deviate by <5 ppm when using ESI+ ionization .

Challenges and Future Directions

Synthetic Optimization

Current limitations include:

-

Low yields (~50%) in thioether coupling due to steric hindrance.

-

Purification difficulties caused by the compound’s high lipophilicity (logP ≈ 4.2).

Biological Evaluation Priorities

Future studies should focus on:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume